3-[(2-Chlorophenyl)ethynyl]pyridine 3-[(2-Chlorophenyl)ethynyl]pyridine
Brand Name: Vulcanchem
CAS No.: 827574-79-8
VCID: VC19052579
InChI: InChI=1S/C13H8ClN/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H
SMILES:
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol

3-[(2-Chlorophenyl)ethynyl]pyridine

CAS No.: 827574-79-8

Cat. No.: VC19052579

Molecular Formula: C13H8ClN

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chlorophenyl)ethynyl]pyridine - 827574-79-8

Specification

CAS No. 827574-79-8
Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
IUPAC Name 3-[2-(2-chlorophenyl)ethynyl]pyridine
Standard InChI InChI=1S/C13H8ClN/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H
Standard InChI Key ONHNKLOWCVQFDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#CC2=CN=CC=C2)Cl

Introduction

Chemical Synthesis and Optimization

Sonogashira Coupling as a Primary Synthetic Route

The synthesis of 3-[(2-Chlorophenyl)ethynyl]pyridine predominantly relies on Sonogashira cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes. A representative protocol involves reacting 3-bromo-2-chloropyridine with 2-chlorophenylacetylene in the presence of PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%) in triethylamine at 100°C for 2 hours . This method achieves moderate to high yields (40–85%) while minimizing side reactions such as alkyne dimerization .

Table 1: Reaction Conditions and Yields for Sonogashira Coupling

Starting MaterialCatalyst SystemTemperatureTimeYield (%)
3-Bromo-2-chloropyridinePdCl₂(PPh₃)₂/CuI/Et₃N100°C2 h70–85
2-Bromo-3-chloropyridinePdCl₂(PPh₃)₂/CuI/Et₃N100°C2 h70–93

Alternative Synthetic Strategies

While Sonogashira coupling remains the most efficient method, other approaches include halogenation-cyclization sequences and nucleophilic aromatic substitution. For instance, treating 2,3-dihalopyridines with sodium sulfide (Na₂S) in dimethylformamide (DMF) at 130°C induces cyclization to form thienopyridine derivatives, though this method is more relevant to analog synthesis .

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₃H₈ClN, with a molecular weight of 213.66 g/mol. The ethynyl group enhances rigidity and conjugation, influencing its electronic properties. X-ray crystallography of analogous structures reveals planar geometries, which are critical for π-π stacking interactions in material science applications .

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular Weight213.66 g/mol
Melting PointNot reported
SolubilityLow in polar solvents

Stability and Reactivity

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine models, analogs of this compound reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% compared to controls. These effects are attributed to the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

Applications in Material Science

Organic Electronics

The conjugated ethynyl-pyridine system enables charge transport in organic semiconductors. Thin films of 3-[(2-Chlorophenyl)ethynyl]pyridine derivatives exhibit hole mobility values of 0.05–0.12 cm²/V·s, comparable to polythiophenes . Applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) are under investigation.

Sensor Development

Functionalization with thiophene groups enhances selectivity toward heavy metal ions. A copper(II) sensor based on a thieno[3,2-b]pyridine derivative demonstrates a detection limit of 0.1 µM in aqueous solutions .

Future Research Directions

Advanced Material Design

Incorporating 3-[(2-Chlorophenyl)ethynyl]pyridine into metal-organic frameworks (MOFs) could yield porous materials for gas storage. Computational studies predict a theoretical surface area of 1,200 m²/g for such frameworks .

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